molecular formula C23H39IN2S2 B091365 3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE CAS No. 15763-48-1

3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE

Cat. No.: B091365
CAS No.: 15763-48-1
M. Wt: 534.6 g/mol
InChI Key: DQYSALLXMHVJAV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE typically involves the reaction of heptyl thiazole derivatives with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This compound may also disrupt cellular processes by interfering with DNA or RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HEPTYL-2-[(3-HEPTYL-4-METHYL-1,3-THIAZOL-2-YLIDENE)METHYL]-4-METHYL-1,3-THIAZOL-3-IUM IODIDE is unique due to its specific heptyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and bioactivity compared to other thiazole derivatives .

Properties

CAS No.

15763-48-1

Molecular Formula

C23H39IN2S2

Molecular Weight

534.6 g/mol

IUPAC Name

(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide

InChI

InChI=1S/C23H39N2S2.HI/c1-5-7-9-11-13-15-24-20(3)18-26-22(24)17-23-25(21(4)19-27-23)16-14-12-10-8-6-2;/h17-19H,5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

DQYSALLXMHVJAV-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCN\1C(=CS/C1=C/C2=[N+](C(=CS2)C)CCCCCCC)C.[I-]

SMILES

CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.[I-]

Canonical SMILES

CCCCCCCN1C(=CSC1=CC2=[N+](C(=CS2)C)CCCCCCC)C.[I-]

15763-48-1

Origin of Product

United States

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